ボジピTMR-X

説明

BODIPY™ TMR-X is a bright, orange fluorescent dye . It has similar excitation and emission to tetramethyrhodamine (TRITC) or Alexa Fluor™ 555 dye . It can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

BODIPY™ TMR-X’s NHS ester (or succinimidyl ester) is a widely used tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

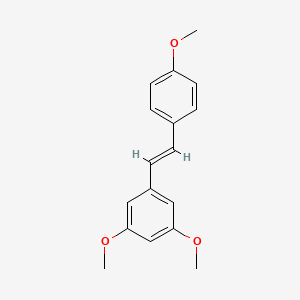

Molecular Structure Analysis

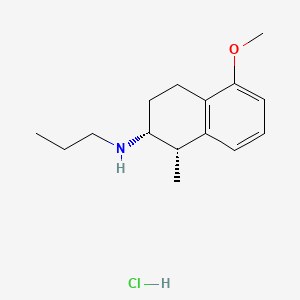

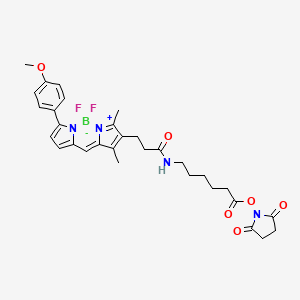

The molecular weight of BODIPY™ TMR-X is 608.45 . The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Chemical Reactions Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ TMR-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Physical And Chemical Properties Analysis

BODIPY™ TMR-X dye has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change . The dye exhibits bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

科学的研究の応用

蛍光プローブおよびイメージング

BODIPY TMR-Xは、可視および近赤外領域での強い吸収と発光、強い蛍光、優れた光安定性により、蛍光プローブとして広く使用されています 。これらの特性により、BODIPY TMR-Xは細胞および分子イメージングアプリケーションに最適な選択肢となり、研究者はリアルタイムで生物学的プロセスを追跡および可視化できます。

癌検出と治療

BODIPY TMR-Xのユニークな光物理的特性により、癌の検出と治療に用いられています。 BODIPY TMR-Xは、光によって活性化されて治療効果を生み出すことができる光線力学療法の分野で特に、新規治療オプションの開発のためのプラットフォームとして役立ちます .

β細胞の分離

BODIPY TMR-Xのコンジュゲートは、マウス膵臓β細胞の迅速な精製と分離のために開発されています。 このアプリケーションは、グルカゴン様ペプチド-1受容体を標的とし、99%以上のインスリン陽性細胞を迅速に分離することができます .

タンパク質および抗体の標識

BODIPY TMR-X NHSエステルは、タンパク質や抗体に色素を結合させるための一般的なツールです。 この反応性色素は、タンパク質、アミン修飾オリゴヌクレオチド、およびその他のアミン含有分子の一次アミンを標識することができ、生化学的アッセイに非常に役立ちます .

神経科学研究

BODIPY TMR-Xムシモールコンジュゲートは、神経系におけるムシモールの分布をマッピングし、細胞表面上のGABA A受容体の存在を検出するための非放射性代替物として使用されます 。このアプリケーションは、神経伝達物質系と受容体の分布を理解するために不可欠です。

蛍光偏光アッセイ

BODIPY TMR-Xは、比較的長い励起状態寿命を持つため、蛍光偏光アッセイおよび2光子励起顕微鏡に適しています。 これらの技術は、細胞内の分子相互作用とダイナミクスを研究するために使用されます .

作用機序

Target of Action

Bodipy TMR-X primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is a popular tool for conjugating the dye to a protein or antibody . The primary amines (R-NH2) of these targets are labeled by the NHS ester (or succinimidyl ester) of Bodipy TMR-X .

Mode of Action

Bodipy TMR-X interacts with its targets through a process known as conjugation. The NHS ester of Bodipy TMR-X reacts with the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules to form conjugates . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group, which helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Pharmacokinetics

It’s known that bodipy tmr-x has unique hydrophobic properties, making it ideal for staining lipids, membranes, and other lipophilic compounds . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The resulting Bodipy TMR-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make the conjugates useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

Bodipy TMR-X is relatively insensitive to solvent polarity and pH change . This suggests that it can maintain its functionality across a range of environmental conditions.

将来の方向性

BODIPY dyes are extremely versatile and have been used in many scientific and technological fields . They are often the preferred choice for labeling nucleotides, amino acids, and other low molecular weight ligands . BODIPY dyes are also more useful than most other long-wavelength dyes for assays that measure fluorescence polarization and have large cross-sections for excitation by multiphoton excitation sources .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDQURHVJJVDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35BF2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217190-15-3 | |

| Record name | BODIPY TMR-X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217190-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)